

A Technical Guide to the Physical Properties of N-Boc-DL-phenylalaninol

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Compound of Interest

Compound Name: **N-Boc-DL-phenylalaninol**

Cat. No.: **B115902**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **N-Boc-DL-phenylalaninol**, a key building block in synthetic organic chemistry and drug discovery. This document outlines its key physical characteristics, supported by detailed experimental protocols and spectroscopic data.

Core Physical Properties

N-Boc-DL-phenylalaninol, a racemic mixture of the N-Boc protected forms of D- and L-phenylalaninol, is a white to pale cream crystalline powder. Its physical properties are crucial for its handling, characterization, and application in various synthetic procedures.

General Properties

Property	Value	Source
Chemical Formula	C ₁₄ H ₂₁ NO ₃	--INVALID-LINK--
Molecular Weight	251.32 g/mol	--INVALID-LINK--
Appearance	White to pale cream crystals or powder	
CAS Number	145149-48-0	--INVALID-LINK--

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Boc-DL-phenylalaninol** and its individual enantiomers.

Property	N-Boc-DL-phenylalaninol	N-Boc-L-phenylalaninol	N-Boc-D-phenylalaninol
Melting Point	85.0 to 90.0 °C [1]	92.0-98.0 °C	No specific data found
Boiling Point (Predicted)	410.1 ± 38.0 °C [1]	96-97 °C	No specific data found
Density (Predicted)	1.085 ± 0.06 g/cm³ [1]	1.0696 (rough estimate)	No specific data found
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [2]	Insoluble in water. Soluble in methanol. [3]	No specific data found
Optical Rotation	Not applicable (racemic mixture)	-27.0 ± 3.0° (c=1 in methanol)	No specific data found

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **N-Boc-DL-phenylalaninol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **N-Boc-DL-phenylalaninol** is available on PubChem. [4] Key expected signals include those for the tert-butyl protons, the protons of the phenyl ring, and the protons on the propanol backbone.
- ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Boc-DL-phenylalaninol**, available on PubChem, shows characteristic absorption bands for its functional groups.^[4] Key expected peaks include:

- N-H stretching from the carbamate.
- C=O stretching of the Boc protecting group.
- O-H stretching from the alcohol.
- C-H stretching from the aromatic ring and aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry data for **N-Boc-DL-phenylalaninol** is available on PubChem, which can be used to confirm the molecular weight and fragmentation pattern of the compound.^[4]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of **N-Boc-DL-phenylalaninol**.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

- A small amount of the crystalline **N-Boc-DL-phenylalaninol** is placed in a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.^[5]

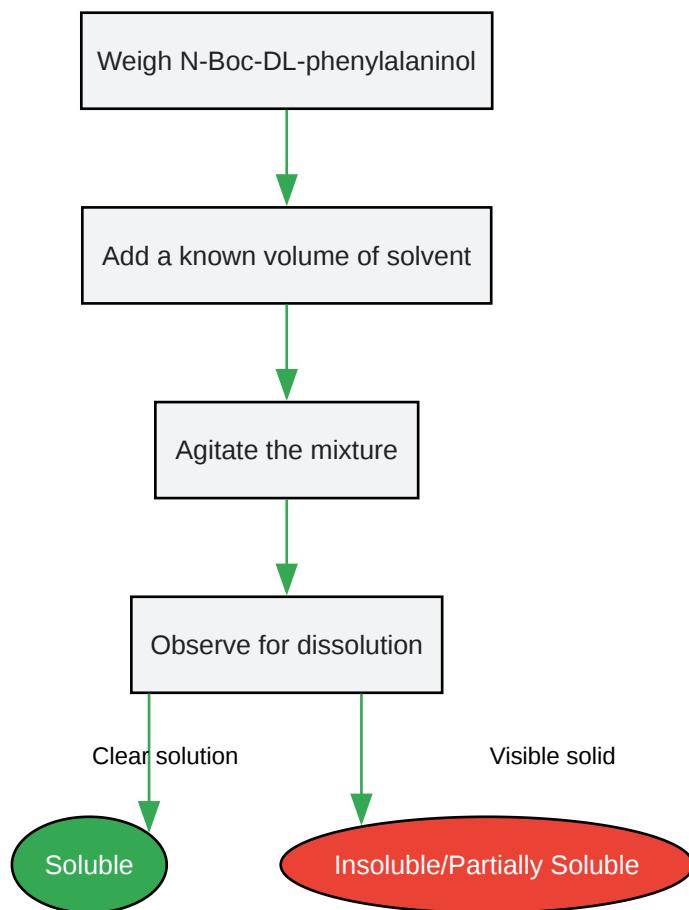
[Click to download full resolution via product page](#)*Melting Point Determination Workflow*

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of **N-Boc-DL-phenylalaninol** in various solvents.

Procedure:

- Approximately 10-20 mg of **N-Boc-DL-phenylalaninol** is placed in a test tube.
- A small volume (e.g., 1 mL) of the solvent is added.
- The mixture is agitated or sonicated to facilitate dissolution.
- Visual observation is used to determine if the solid has completely dissolved. The process can be repeated with increasing amounts of solvent to estimate the solubility.



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Solubility Determination Workflow

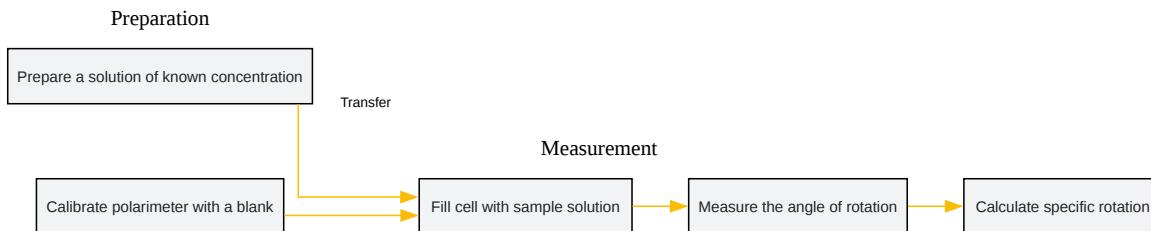
Optical Rotation Measurement

Since **N-Boc-DL-phenylalaninol** is a racemate, its net optical rotation is zero. The following protocol applies to the measurement of its individual enantiomers (e.g., N-Boc-L-phenylalaninol).

Procedure:

- A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.
- A polarimeter is calibrated using a blank (the pure solvent).
- The sample solution is placed in the polarimeter cell.

- The angle of rotation of plane-polarized light is measured. The specific rotation is then calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[6]



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Optical Rotation Measurement Workflow

This technical guide provides essential data and standardized protocols for the physical characterization of **N-Boc-DL-phenylalaninol**, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

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